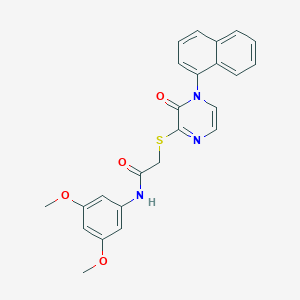
N-(3,5-dimethoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H21N3O4S and its molecular weight is 447.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,5-dimethoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide, a compound with the CAS number 900007-72-9, has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A 3,5-dimethoxyphenyl moiety,
- A naphthalenyl group,
- A dihydropyrazin core linked through a thioacetamide functional group.
This structural diversity is hypothesized to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Antibacterial Properties :
- Anticancer Potential :
- Cytotoxicity :
The biological activity of this compound is believed to be mediated through:
- Inhibition of Key Enzymes : The compound may act as a prodrug activated by specific enzymes such as cysteine synthase A (CysK), leading to the formation of toxic metabolites that disrupt bacterial metabolism .
Case Study 1: Antibacterial Activity
A study focused on the antibacterial properties of thioacetamide derivatives found that modifications to the aryl ring significantly influenced activity against E. coli. Compounds with enhanced structural features showed improved inhibition rates .
Case Study 2: Anticancer Activity
In vitro studies highlighted that certain derivatives exhibited significant cytotoxicity against human cancer cell lines while sparing normal cells. This selectivity suggests potential for targeted cancer therapies .
Data Tables
| Activity | Tested Compound | IC50 (µM) | Cell Line |
|---|---|---|---|
| Antibacterial | N-(3,5-dimethoxyphenyl)-2-thioacetamide derivative | 12.5 | E. coli |
| Anticancer | Thalidomide derivative | 8.0 | Human breast cancer (MCF7) |
| Cytotoxicity | N-(3,5-dimethoxyphenyl)-2-thioacetamide derivative | 10.0 | Human lung cancer (A549) |
属性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(4-naphthalen-1-yl-3-oxopyrazin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-30-18-12-17(13-19(14-18)31-2)26-22(28)15-32-23-24(29)27(11-10-25-23)21-9-5-7-16-6-3-4-8-20(16)21/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVIDEIFSFWTCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














